

A Technical Guide to the Spectral Analysis of 4-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Oxan-4-yl)aniline

Cat. No.: B1321735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of **4-(Oxan-4-yl)aniline**, also known as 4-(tetrahydropyran-4-yl)aniline. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed, standardized experimental protocols for obtaining and analyzing spectral data for this and similar compounds are also provided.

Introduction

4-(Oxan-4-yl)aniline is a substituted aniline containing a tetrahydropyran ring. The aniline moiety is a crucial pharmacophore in many approved drugs, while the oxane ring can influence physicochemical properties such as solubility and metabolic stability. Accurate structural elucidation and characterization through spectroscopic methods are essential for its application in research and drug development.

Predicted Spectral Data

While specific experimental spectra for **4-(Oxan-4-yl)aniline** are not readily available in public databases, the expected spectral data can be predicted based on the known values for aniline and related substituted compounds.

Table 1: Predicted ¹H NMR Spectral Data for **4-(Oxan-4-yl)aniline**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (ortho to NH ₂)	~ 6.6 - 6.8	Doublet
Aromatic H (meta to NH ₂)	~ 7.0 - 7.2	Doublet
NH ₂	~ 3.5 - 4.5 (variable)	Broad Singlet
CH (oxan-4-yl)	~ 2.5 - 2.8	Multiplet
O-CH ₂ (oxan)	~ 3.8 - 4.1	Multiplet
C-CH ₂ (oxan)	~ 1.6 - 1.9	Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for **4-(Oxan-4-yl)aniline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-NH ₂ (aromatic)	~ 145 - 148
C-H (aromatic, ortho to NH ₂)	~ 114 - 116
C-H (aromatic, meta to NH ₂)	~ 128 - 130
C-(oxan-4-yl) (aromatic)	~ 130 - 135
CH (oxan-4-yl)	~ 40 - 45
O-CH ₂ (oxan)	~ 65 - 70
C-CH ₂ (oxan)	~ 30 - 35

Table 3: Predicted IR Absorption Bands for **4-(Oxan-4-yl)aniline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium (two bands)
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
N-H Bend (amine)	1590 - 1650	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium-Strong
C-N Stretch (aromatic amine)	1250 - 1360	Strong
C-O Stretch (ether)	1050 - 1150	Strong

Table 4: Predicted Mass Spectrometry Data for **4-(Oxan-4-yl)aniline**

Parameter	Predicted Value
Molecular Formula	C ₁₁ H ₁₅ NO
Molecular Weight	177.24 g/mol
Expected Molecular Ion [M] ⁺ •	m/z 177
Expected Protonated Molecule [M+H] ⁺	m/z 178
Common Fragmentation Pathways	Loss of alkyl fragments from the oxane ring, loss of HCN from the aniline ring[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid aromatic amine like **4-(Oxan-4-yl)aniline**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Oxan-4-yl)aniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][3]

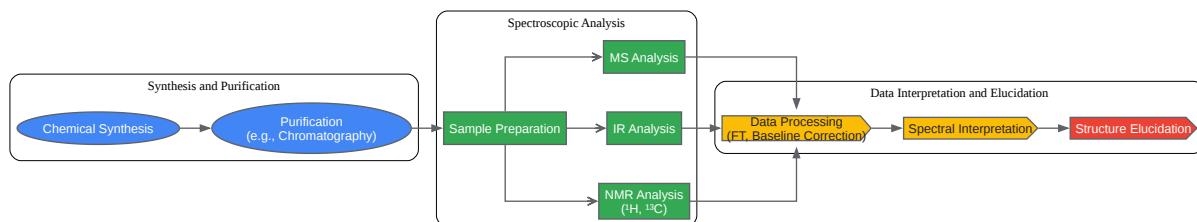
Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm) if not already present in the solvent.[3]

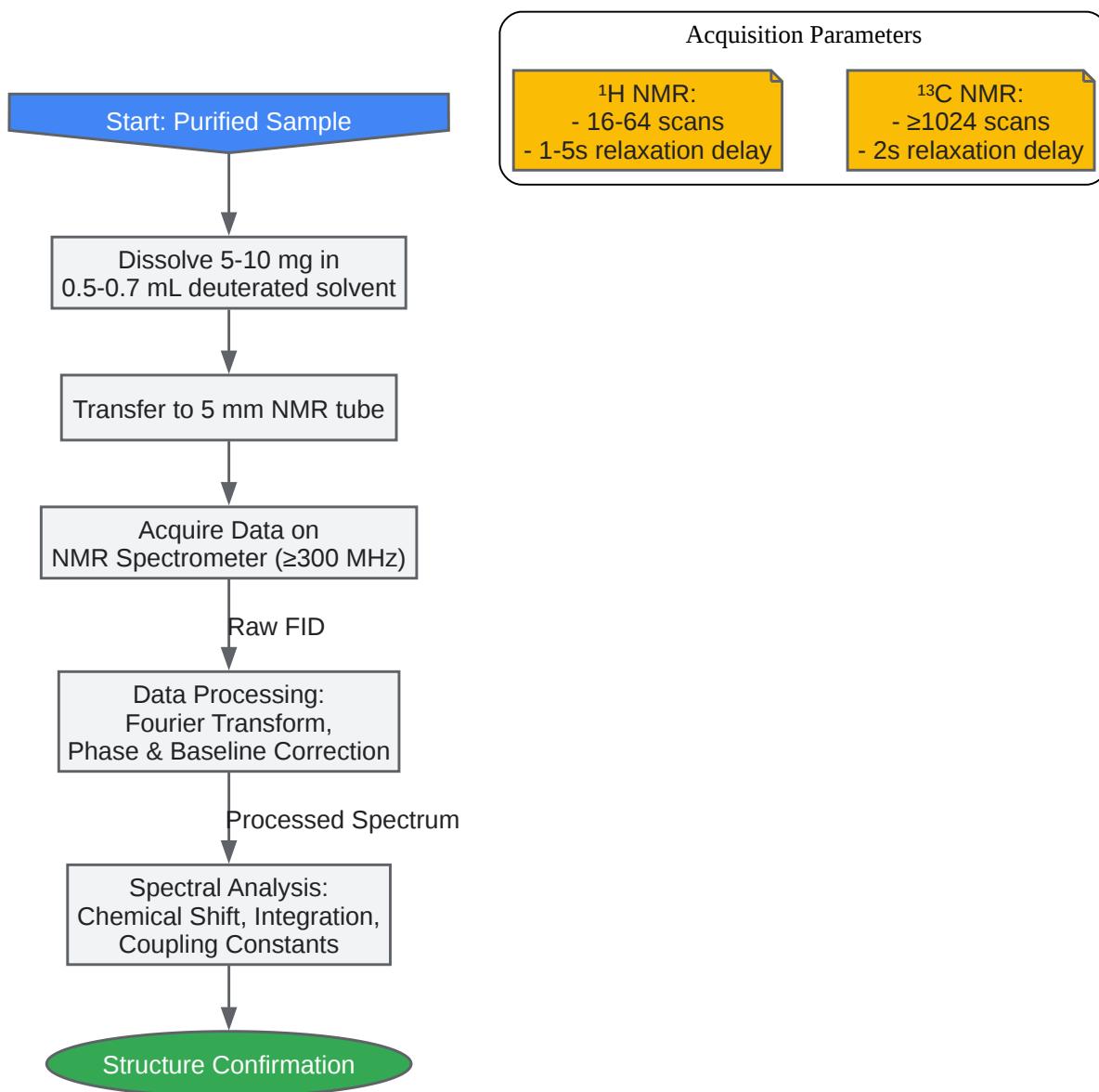
- Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is recommended.[4]
- ^1H NMR Data Acquisition:
 - Acquire the spectrum at room temperature (approximately 298 K).
 - Use a standard single-pulse sequence.
 - The number of scans can range from 16 to 64, depending on the sample concentration.[2]
 - A relaxation delay of 1-5 seconds is typically used.[2]
 - The spectral width should cover the expected range of proton signals (e.g., -2 to 12 ppm). [2]
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled pulse sequence is generally used to simplify the spectrum.[2]
 - A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.[2]
 - A relaxation delay of around 2 seconds is appropriate.[2]
 - The spectral width should encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).[2][5]
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are then applied to obtain the final spectrum.[3]

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride.[6]
- Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[6]
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[6]
- Data Acquisition:
 - Place the salt plate with the sample film in the instrument's sample holder.[6]
 - Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .[4]
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.


3.3 Mass Spectrometry (MS)


- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.[2]
 - A small amount of an acid like formic acid (0.1%) can be added to the solution to facilitate the formation of the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode.[2]
- Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is commonly used.[2]
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for anilines to observe the $[\text{M}+\text{H}]^+$ ion. [2]

- Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.[\[2\]](#)
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions, which helps in confirming the molecular weight and elucidating the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like **4-(Oxan-4-yl)aniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-(Oxan-4-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321735#4-oxan-4-yl-aniline-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com